

# Synthesis and Characterization of 4-(2-Morpholinoethoxy)aniline: A Technical Guide

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## Compound of Interest

Compound Name: 4-(2-Morpholinoethoxy)aniline

Cat. No.: B1353190

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## Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of **4-(2-Morpholinoethoxy)aniline**, a versatile intermediate with potential applications in pharmaceutical development.<sup>[1]</sup> This document details a robust two-step synthetic pathway, including the Williamson ether synthesis to form the key intermediate 4-(2-morpholinoethoxy)-1-nitrobenzene, followed by the reduction of the nitro group to yield the target aniline. Detailed experimental protocols for each step are provided, along with a thorough characterization of the final product using various analytical techniques. All quantitative data is summarized in structured tables for clarity and ease of comparison. Furthermore, this guide includes graphical representations of the synthetic workflow and a potential biological signaling pathway, generated using Graphviz, to provide a clear visual understanding of the processes.

## Introduction

**4-(2-Morpholinoethoxy)aniline** is a substituted aniline derivative that holds promise as a building block in the synthesis of more complex, biologically active molecules.<sup>[1]</sup> The incorporation of the morpholinoethoxy moiety can enhance the pharmacokinetic properties of a drug candidate, such as solubility and bioavailability.<sup>[1]</sup> Aniline derivatives are a common scaffold in medicinal chemistry, with applications in the development of kinase inhibitors, antimicrobial agents, and other therapeutics.<sup>[2][3]</sup> This guide aims to provide researchers and

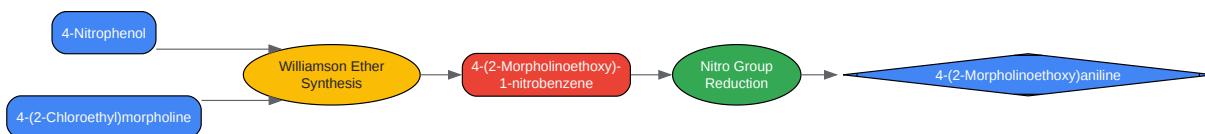
drug development professionals with a detailed and practical resource for the preparation and characterization of this valuable intermediate.

## Synthesis of 4-(2-Morpholinoethoxy)aniline

The synthesis of **4-(2-Morpholinoethoxy)aniline** is achieved through a two-step process:

- Step 1: Williamson Ether Synthesis of 4-(2-morpholinoethoxy)-1-nitrobenzene from 4-nitrophenol and 4-(2-chloroethyl)morpholine.
- Step 2: Reduction of the nitro group of 4-(2-morpholinoethoxy)-1-nitrobenzene to the corresponding aniline.

## Synthesis Workflow



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A two-step synthesis of **4-(2-Morpholinoethoxy)aniline**.

## Experimental Protocols

### Step 1: Synthesis of 4-(2-morpholinoethoxy)-1-nitrobenzene

This step involves a Williamson ether synthesis, a well-established method for forming ethers from an alkoxide and an alkyl halide.[\[4\]](#)[\[5\]](#)

- Materials:
  - 4-Nitrophenol
  - 4-(2-Chloroethyl)morpholine hydrochloride

- Potassium carbonate ( $K_2CO_3$ )
- Dimethylformamide (DMF)
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate ( $Na_2SO_4$ )
- Procedure:
  - To a solution of 4-nitrophenol (1.0 eq) in DMF, add anhydrous potassium carbonate (2.5 eq).
  - Add 4-(2-chloroethyl)morpholine hydrochloride (1.1 eq) to the mixture.
  - Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.
  - Monitor the reaction progress by Thin Layer Chromatography (TLC).
  - After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
  - Extract the aqueous layer with ethyl acetate (3 x 50 mL).
  - Combine the organic layers and wash with brine.
  - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
  - Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield 4-(2-morpholinoethoxy)-1-nitrobenzene as a solid.

### Step 2: Synthesis of **4-(2-Morpholinoethoxy)aniline**

The nitro group of the intermediate is reduced to an amine using a standard catalytic hydrogenation method.

- Materials:
  - 4-(2-Morpholinoethoxy)-1-nitrobenzene
  - Palladium on carbon (10% Pd/C)
  - Methanol or Ethanol
  - Hydrogen gas (H<sub>2</sub>)
- Procedure:
  - Dissolve 4-(2-morpholinoethoxy)-1-nitrobenzene (1.0 eq) in methanol or ethanol in a hydrogenation vessel.
  - Add a catalytic amount of 10% Pd/C (typically 5-10 mol%).
  - Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (typically 1-3 atm).
  - Stir the reaction mixture vigorously at room temperature for 4-8 hours.
  - Monitor the reaction by TLC until the starting material is completely consumed.
  - Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
  - Wash the Celite pad with the reaction solvent.
  - Concentrate the filtrate under reduced pressure to yield **4-(2-Morpholinoethoxy)aniline** as a solid. The product can be further purified by recrystallization if necessary.

## Characterization Data

The structure and purity of the synthesized **4-(2-Morpholinoethoxy)aniline** were confirmed by various spectroscopic methods and physical constant determination.

## Physical Properties

Property	Value	Reference
Molecular Formula	C <sub>12</sub> H <sub>18</sub> N <sub>2</sub> O <sub>2</sub>	[6]
Molecular Weight	222.28 g/mol	[6]
Appearance	Light yellow to yellow crystalline powder	
Melting Point	69-73 °C	

## Spectroscopic Data

### 3.2.1. <sup>1</sup>H NMR (Proton Nuclear Magnetic Resonance)

A detailed <sup>1</sup>H NMR spectrum should be acquired to confirm the proton environment in the molecule. The expected chemical shifts ( $\delta$ ) in ppm relative to TMS are outlined below.

Protons	Multiplicity	Chemical Shift (ppm, estimated)
Aromatic (H <sub>a</sub> , H <sub>b</sub> )	Doublet	6.6-6.8
-OCH <sub>2</sub> -	Triplet	~4.0
Morpholine (-OCH <sub>2</sub> -)	Triplet	~3.7
-NCH <sub>2</sub> -	Triplet	~2.7
Morpholine (-NCH <sub>2</sub> -)	Triplet	~2.5
-NH <sub>2</sub>	Singlet	~3.5 (broad)

### 3.2.2. <sup>13</sup>C NMR (Carbon-13 Nuclear Magnetic Resonance)

The <sup>13</sup>C NMR spectrum provides information on the carbon skeleton of the molecule.

Carbon	Chemical Shift (ppm, from database)	Reference
Aromatic C-O	~152	[6]
Aromatic C-N	~142	[6]
Aromatic CH	~115-116	[6]
-OCH <sub>2</sub> -	~67	[6]
Morpholine C-O	~67	[6]
-NCH <sub>2</sub> -	~58	[6]
Morpholine C-N	~54	[6]

### 3.2.3. IR (Infrared) Spectroscopy

The IR spectrum helps in identifying the functional groups present in the molecule.

Functional Group	Characteristic Absorption (cm <sup>-1</sup> )
N-H Stretch (Amine)	3300-3500 (two bands)
C-H Stretch (Aromatic)	~3050
C-H Stretch (Aliphatic)	2850-2950
C=C Stretch (Aromatic)	1500-1600
C-O Stretch (Ether)	1230-1270
C-N Stretch (Amine)	1250-1350

### 3.2.4. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

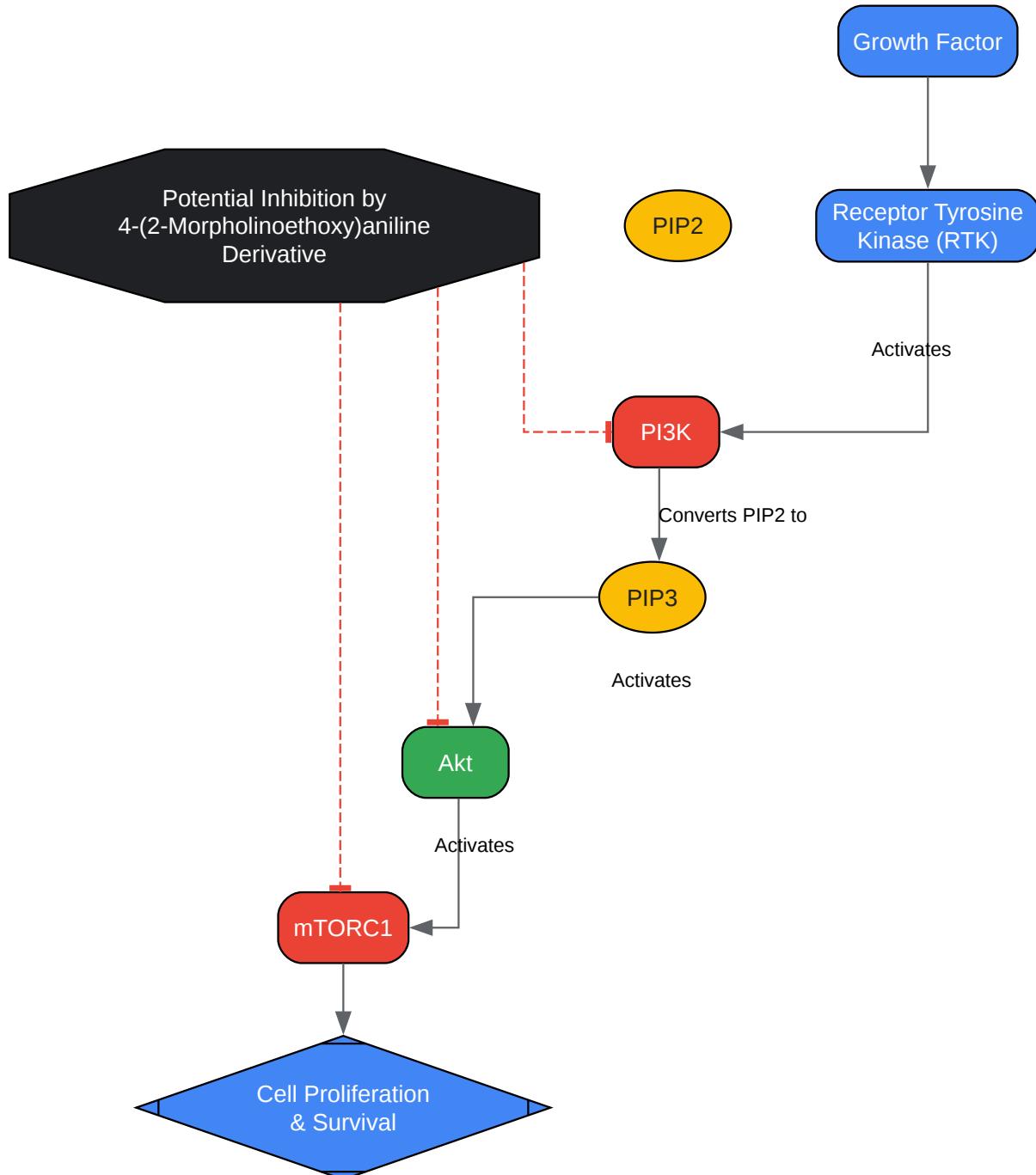
Parameter	Value	Reference
Ionization Mode	GC-MS (Electron Impact)	[6]
Molecular Ion $[M]^+$	m/z 222	[6]

## Potential Biological Significance and Signaling Pathway

Derivatives of morpholinoaniline have been investigated for various biological activities, including anticancer properties.<sup>[2][3]</sup> While the specific biological targets of **4-(2-Morpholinoethoxy)aniline** are not yet fully elucidated, many aniline-based kinase inhibitors target signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

### PI3K/Akt/mTOR Signaling Pathway

The following diagram illustrates a simplified representation of the PI3K/Akt/mTOR signaling pathway, a common target for anticancer drug development.

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Hypothetical inhibition of the PI3K/Akt/mTOR pathway.

## Conclusion

This technical guide has outlined a reliable and reproducible method for the synthesis of **4-(2-Morpholinoethoxy)aniline**. The provided experimental protocols and characterization data serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development. The potential for this compound to serve as a scaffold for novel therapeutics, particularly in oncology, warrants further investigation into its biological activities and mechanism of action.

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